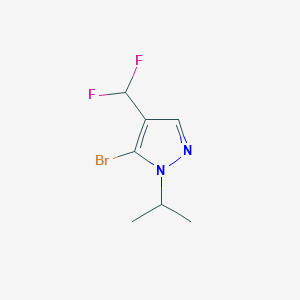![molecular formula C12H19N B2831336 [3-(Aminomethyl)pentan-3-yl]benzene CAS No. 127535-26-6](/img/structure/B2831336.png)
[3-(Aminomethyl)pentan-3-yl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Aminomethyl)pentan-3-yl]benzene: is an organic compound with the molecular formula C12H19N. It is also known by its IUPAC name, 2-ethyl-2-phenyl-1-butanamine. This compound is characterized by the presence of an aminomethyl group attached to a pentane chain, which is further connected to a benzene ring. It is a liquid at room temperature and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Aminomethyl)pentan-3-yl]benzene typically involves the reaction of benzyl chloride with 2-ethyl-2-phenyl-1-butanamine under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(Aminomethyl)pentan-3-yl]benzene can undergo oxidation reactions to form corresponding amine oxides or nitroso compounds. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, leading to the formation of various substituted derivatives. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, mild heating.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, basic or acidic conditions depending on the desired product.
Major Products:
Oxidation: Amine oxides, nitroso compounds.
Reduction: Secondary or tertiary amines.
Substitution: Substituted amines, amides.
Scientific Research Applications
Chemistry: [3-(Aminomethyl)pentan-3-yl]benzene is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: In biological research, this compound is used to study the interactions of amine-containing compounds with biological macromolecules such as proteins and nucleic acids. It is also used in the development of enzyme inhibitors and receptor ligands.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its structural features make it a candidate for the design of drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. It is also employed as a precursor for the synthesis of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of [3-(Aminomethyl)pentan-3-yl]benzene involves its interaction with specific molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The benzene ring provides hydrophobic interactions that enhance binding affinity to target proteins. These interactions can modulate various biochemical pathways, resulting in the desired biological effects.
Comparison with Similar Compounds
2-Phenylethylamine: Similar structure with an ethyl group instead of a pentane chain.
Benzylamine: Contains a benzyl group attached to an amine.
Phenylpropanolamine: Similar structure with a hydroxyl group on the propyl chain.
Uniqueness: [3-(Aminomethyl)pentan-3-yl]benzene is unique due to its specific combination of an aminomethyl group and a pentane chain attached to a benzene ring This structural arrangement provides distinct chemical and biological properties that differentiate it from other similar compounds
Properties
IUPAC Name |
2-ethyl-2-phenylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-3-12(4-2,10-13)11-8-6-5-7-9-11/h5-9H,3-4,10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHLVVJKVNCGHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CN)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

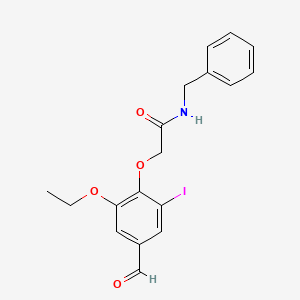
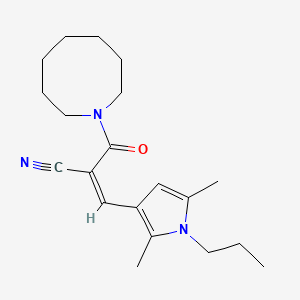
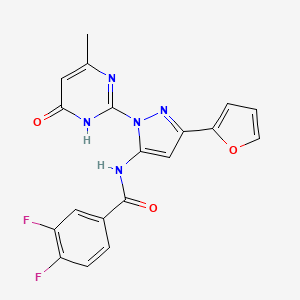
![1-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2831261.png)
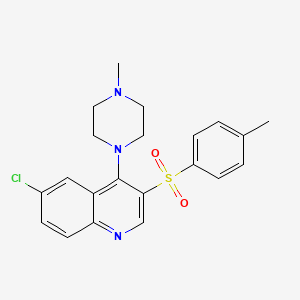
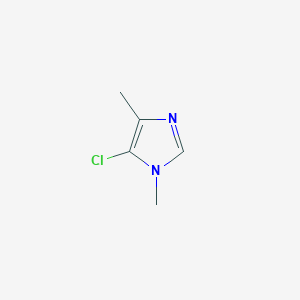
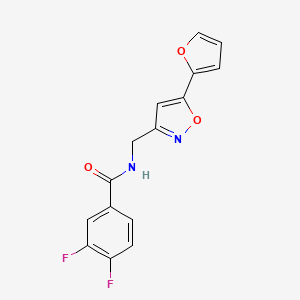
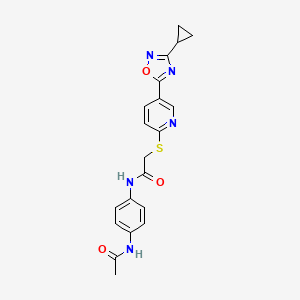

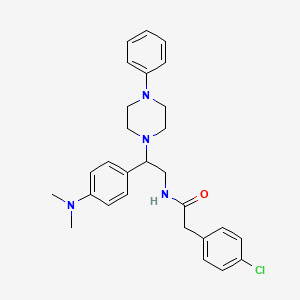
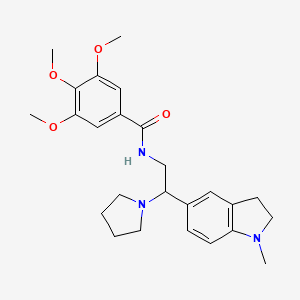
![(4aS,7aR)-octahydrocyclopenta[b][1,4]oxazine hydrochloride](/img/new.no-structure.jpg)
